molecular formula C19H16N4O2 B2766814 6-((1-(4-Cyanobenzoyl)piperidin-4-yl)oxy)nicotinonitrile CAS No. 1421492-91-2

6-((1-(4-Cyanobenzoyl)piperidin-4-yl)oxy)nicotinonitrile

Cat. No.: B2766814
CAS No.: 1421492-91-2
M. Wt: 332.363
InChI Key: GJIXBVYSLOTAJZ-UHFFFAOYSA-N
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Description

6-((1-(4-Cyanobenzoyl)piperidin-4-yl)oxy)nicotinonitrile is a synthetic organic compound with the molecular formula C19H16N4O2 It features a piperidine ring substituted with a 4-cyanobenzoyl group and a nicotinonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((1-(4-Cyanobenzoyl)piperidin-4-yl)oxy)nicotinonitrile typically involves a multi-step process:

    Formation of the Piperidine Intermediate: The piperidine ring is first synthesized through a series of reactions, starting from commercially available precursors.

    Introduction of the 4-Cyanobenzoyl Group: The piperidine intermediate is then reacted with 4-cyanobenzoyl chloride in the presence of a base such as triethylamine to form the 4-cyanobenzoyl piperidine derivative.

    Coupling with Nicotinonitrile: The final step involves the coupling of the 4-cyanobenzoyl piperidine derivative with nicotinonitrile using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

6-((1-(4-Cyanobenzoyl)piperidin-4-yl)oxy)nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile and benzoyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies investigating the interaction of small molecules with biological targets, such as enzymes or receptors.

Mechanism of Action

The mechanism of action of 6-((1-(4-Cyanobenzoyl)piperidin-4-yl)oxy)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Cyanobenzyl)piperidine: Similar structure but lacks the nicotinonitrile moiety.

    4-Cyanobenzoyl chloride: Used as a precursor in the synthesis of the target compound.

    Nicotinonitrile: Another precursor used in the synthesis.

Uniqueness

6-((1-(4-Cyanobenzoyl)piperidin-4-yl)oxy)nicotinonitrile is unique due to the combination of the piperidine ring, 4-cyanobenzoyl group, and nicotinonitrile moiety. This unique structure imparts specific chemical and biological properties that are not found in the individual components or similar compounds.

Properties

IUPAC Name

6-[1-(4-cyanobenzoyl)piperidin-4-yl]oxypyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2/c20-11-14-1-4-16(5-2-14)19(24)23-9-7-17(8-10-23)25-18-6-3-15(12-21)13-22-18/h1-6,13,17H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJIXBVYSLOTAJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=C2)C#N)C(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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